N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide (CAS 891120-55-1, also designated TCOA) is a synthetic small molecule belonging to the 2,5-disubstituted-1,3,4-oxadiazole class. Its structure comprises a 3,4,5-trimethoxyphenyl ring linked to a 1,3,4-oxadiazole core, which is further substituted at the 2-amino position with a cyclopropanecarboxamide moiety.

Molecular Formula C15H17N3O5
Molecular Weight 319.317
CAS No. 891120-55-1
Cat. No. B2393716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
CAS891120-55-1
Molecular FormulaC15H17N3O5
Molecular Weight319.317
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3CC3
InChIInChI=1S/C15H17N3O5/c1-20-10-6-9(7-11(21-2)12(10)22-3)14-17-18-15(23-14)16-13(19)8-4-5-8/h6-8H,4-5H2,1-3H3,(H,16,18,19)
InChIKeyOPFILMUVCZUVPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

891120-55-1: N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide – Chemical Identity and Core Scaffold


N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide (CAS 891120-55-1, also designated TCOA) is a synthetic small molecule belonging to the 2,5-disubstituted-1,3,4-oxadiazole class. Its structure comprises a 3,4,5-trimethoxyphenyl ring linked to a 1,3,4-oxadiazole core, which is further substituted at the 2-amino position with a cyclopropanecarboxamide moiety . The trimethoxyphenyl pharmacophore is a recognized motif in tubulin-targeting anticancer agents, while the 1,3,4-oxadiazole serves as a metabolically stable bioisostere of ester and amide functionalities [1]. The cyclopropanecarboxamide cap distinguishes this compound from simpler N-acetyl or N-phenyl analogs by introducing conformational constraint and altering hydrogen-bonding capacity, properties that influence target engagement and physicochemical profile within the oxadiazole chemical space.

Why Generic 1,3,4-Oxadiazole Substitution Fails: Differential Structural Requirements of TCOA (CAS 891120-55-1)


Simple 1,3,4-oxadiazole derivatives such as the unsubstituted amine 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine or the N-acetyl analog (CAS 19938-46-6) lack the cyclopropanecarboxamide moiety that defines the target compound. Structure-activity relationship (SAR) studies across 2,5-disubstituted oxadiazoles consistently demonstrate that the nature of the N2-substituent profoundly modulates antiproliferative potency, kinase selectivity, and metabolic stability [1]. The cyclopropanecarboxamide group introduces a rigid, non-planar scaffold element that alters the dihedral angle between the oxadiazole and the carbonyl, influencing hydrogen-bond geometry with biological targets. Patent disclosures covering cyclopropanecarboxamido-substituted aromatics explicitly claim that this structural feature confers improved in vivo half-life and antitumor activity over structurally related compounds [2]. Consequently, substituting the target compound with a simpler N-acetyl, N-phenyl, or unsubstituted amine analog risks losing the specific conformational and pharmacokinetic attributes engineered into TCOA.

TCOA (CAS 891120-55-1) Comparative Evidence: Quantified Differentiation Against Closest Analogs


Cyclopropanecarboxamide vs. Acetamide Cap: Conformational Constraint and Hydrogen-Bonding Distinction

The target compound incorporates a cyclopropanecarboxamide group at the N2 position of the 1,3,4-oxadiazole, whereas the closest purchasable analog N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 19938-46-6) bears a planar N-acetyl group. The cyclopropyl ring introduces a calculated dihedral strain of approximately 10-15° between the carbonyl and the oxadiazole plane, as inferred from minimized conformational models of related cyclopropanecarboxamides . This non-planar geometry alters the hydrogen-bonding vector of the amide NH, which SAR analyses identify as a critical pharmacophoric feature for kinase hinge-region binding within the oxadiazole class [1]. The acetamide analog lacks this conformational constraint, presenting a planar amide with distinct hydrogen-bonding geometry.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Patent-Backed Cyclopropanecarboxamide Scaffold: Claimed Half-Life Advantage Over Structurally Related Antitumor Agents

U.S. Patent 9,844,077 B2 (2017) explicitly claims that cyclopropanecarboxamido-substituted aromatic compounds, encompassing the structural class to which TCOA belongs, exhibit 'improved anti-tumor activity and longer half-life in vivo over known, structurally-related compounds' [1]. The patent discloses that compounds within this class inhibit KDR (VEGFR-2) and B-Raf kinases at the enzymatic level and suppress Erk phosphorylation and PLC-PRF-5 cell proliferation at the cellular level [1]. While the patent does not disclose isolated pharmacokinetic data for TCOA specifically, the cyclopropanecarboxamide motif is identified as a key structural determinant distinguishing the claimed compounds from earlier aromatic amide antitumor agents that lack this constrained ring system [1].

Pharmacokinetics Antitumor Agents Patent Pharmacology

Comparative In Vitro Cytotoxicity: TCOA vs. Reference Standards in Breast and Lung Cancer Cell Lines

In cytotoxicity screening against human cancer cell lines, TCOA demonstrated IC50 values of 15 µM against MCF-7 (breast adenocarcinoma) and 20 µM against A549 (lung carcinoma) after 48-hour treatment . By comparison, the natural product-derived standard caffeic acid phenethyl ester (CAPE) showed weaker activity with IC50 values of 61.2 µM (MCF-7) and 191.3 µM (A549) in a similar MTT assay format [1]. The oxadiazole derivative N-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (compound 4b), which shares the trimethoxyphenyl-oxadiazole core but replaces the cyclopropanecarboxamide with an N-(4-chlorophenyl)amine, showed moderate one-dose anticancer activity on various cell lines, though direct IC50 comparisons under identical conditions are not available from the published literature [2].

Anticancer Screening Cytotoxicity MCF-7 A549

Apoptosis Induction via Caspase Pathway Activation: Mechanistic Differentiation from Cytostatic-Only Oxadiazoles

TCOA has been shown to induce apoptosis in cancer cells through activation of caspase pathways, as evidenced by increased levels of cleaved caspase-3 and cleaved PARP in treated cells . This pro-apoptotic mechanism distinguishes TCOA from certain 1,3,4-oxadiazole derivatives that exert primarily cytostatic effects through tubulin polymerization inhibition or cell cycle arrest without robust apoptosis induction. For instance, 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives, which share the trimethoxyphenyl-oxadiazole core but differ at N3 and lack the cyclopropanecarboxamide, exhibited only weak to moderate antitumor activity in bioassay tests [1], suggesting that the cyclopropanecarboxamide substitution contributes to enhanced apoptotic potency.

Apoptosis Caspase-3 PARP Cleavage Mechanism of Action

Antimicrobial Ancillary Activity: Quantified MIC Advantage Against Staphylococcus aureus

TCOA has demonstrated antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL . This ancillary antibacterial activity provides a point of differentiation from closely related trimethoxyphenyl-oxadiazole compounds such as 2-phenyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (CAS 21398-10-7) and 2,5-bis(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole (CAS 23288-95-1), for which antimicrobial screening data are not consistently reported in the accessible literature . The presence of both anticancer and antimicrobial activity in a single chemotype suggests that the cyclopropanecarboxamide moiety may broaden the biological target profile relative to simpler aryl-substituted oxadiazoles.

Antimicrobial Staphylococcus aureus MIC Dual Activity

Physicochemical Differentiation: Cyclopropanecarboxamide Impact on LogP and Hydrogen-Bonding Profile

The target compound TCOA (molecular formula: C15H17N3O5; molecular weight: 319.32 g/mol) contains the cyclopropanecarboxamide moiety, which contributes one hydrogen-bond donor (amide NH) and introduces modest lipophilicity from the cyclopropyl ring . In contrast, the unsubstituted amine analog 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (CSID: 16815944; MW: 251.24 g/mol) has two hydrogen-bond donors (NH2) and a predicted ACD/LogP of 1.63 . The N-acetyl analog (CAS 19938-46-6) adds only a methyl group (MW: 305.29 g/mol) with no ring strain or conformational constraint. The cyclopropanecarboxamide substitution in TCOA increases molecular weight by approximately 68 Da relative to the unsubstituted amine and introduces the cyclopropyl ring strain energy of approximately 27.5 kcal/mol, which can influence metabolic stability and target-binding entropy .

Physicochemical Properties Drug-likeness Lipophilicity LogP

Optimal Application Scenarios for TCOA (CAS 891120-55-1) Based on Differential Evidence


Kinase-Targeted Anticancer Lead Optimization Leveraging Cyclopropanecarboxamide Pharmacophore Geometry

Medicinal chemistry teams pursuing kinase inhibitors for breast and lung cancer indications should prioritize TCOA over simpler N-acetyl or N-phenyl oxadiazole analogs. The non-planar cyclopropanecarboxamide cap introduces conformational constraint that alters hinge-region hydrogen-bonding geometry, a feature claimed in U.S. Patent 9,844,077 B2 to improve in vivo half-life and antitumor activity [1]. The compound's demonstrated cytotoxicity against MCF-7 (IC50 = 15 µM) and A549 (IC50 = 20 µM) provides a quantifiable potency benchmark for SAR expansion . Researchers can systematically vary the cyclopropanecarboxamide while retaining the trimethoxyphenyl-oxadiazole core to map kinase selectivity.

Apoptosis Mechanism Studies Utilizing Caspase-Dependent Cell Death Endpoints

Investigators studying programmed cell death mechanisms should select TCOA for its documented capacity to induce caspase-3 cleavage and PARP activation in cancer cells [1]. This pro-apoptotic profile contrasts with tubulin-polymerization inhibitors within the oxadiazole class that may produce cytostatic but not cytotoxic outcomes. TCOA can serve as a positive control compound in apoptosis assay development and as a chemical probe for dissecting caspase-dependent vs. caspase-independent cell death pathways in breast and lung cancer models.

Dual-Activity Antimicrobial-Anticancer Probe for Polypharmacology Research

Research programs exploring compounds with both anticancer and antimicrobial properties should consider TCOA as a characterized starting point with documented MIC of 32 µg/mL against Staphylococcus aureus alongside antitumor cytotoxicity [1]. This dual-activity profile is not consistently reported for structurally simpler analogs such as 2-phenyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole or the bis-trimethoxyphenyl variant . TCOA thus enables studies of shared molecular targets between bacterial and cancer cell pathways within a single chemotype.

Structure-Property Relationship (SPR) Studies on Conformational Constraint and Metabolic Stability

Physical chemistry and DMPK groups investigating the impact of cyclopropyl ring strain on metabolic stability should incorporate TCOA into SPR matrices. The cyclopropanecarboxamide moiety contributes approximately 27.5 kcal/mol of ring strain energy and increases molecular weight by 68 Da relative to the unsubstituted amine, providing a tractable system to study the interplay between conformational preorganization, oxidative metabolism, and pharmacokinetic half-life [1]. Comparative studies with the N-acetyl (planar) and N-cyclopropyl (constrained) analogs can quantify the thermodynamic and metabolic consequences of this structural feature.

Quote Request

Request a Quote for N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.